
3-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 3-Penta-2,4-dien-2-ylpyridine and 2,4,6-trinitrophenol. 3-Penta-2,4-dien-2-ylpyridine is a less commonly discussed compound but has its own unique properties and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,6-Trinitrophenol (Picric Acid): Picric acid can be synthesized through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid . The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the nitration process .
3-Penta-2,4-dien-2-ylpyridine: The synthesis of 3-Penta-2,4-dien-2-ylpyridine involves the reaction of pyridine with penta-2,4-dienal under specific conditions . The reaction is typically carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
2,4,6-Trinitrophenol (Picric Acid): Industrial production of picric acid involves large-scale nitration processes with stringent safety measures due to its explosive nature . The process is carefully monitored to prevent any uncontrolled reactions .
3-Penta-2,4-dien-2-ylpyridine: Industrial production methods for 3-Penta-2,4-dien-2-ylpyridine are less documented, but they would likely involve optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2,4,6-Trinitrophenol (Picric Acid):
Reduction: It can be reduced to form various aminophenol derivatives.
Substitution: Picric acid can participate in electrophilic substitution reactions due to the presence of nitro groups.
3-Penta-2,4-dien-2-ylpyridine:
Addition Reactions: The conjugated diene system in 3-Penta-2,4-dien-2-ylpyridine can undergo addition reactions with various electrophiles.
Substitution Reactions: Pyridine ring can participate in nucleophilic substitution reactions.
2,4,6-Trinitrophenol (Picric Acid):
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Electrophiles like halogens in the presence of a catalyst.
3-Penta-2,4-dien-2-ylpyridine:
Addition Reactions: Electrophiles like halogens or hydrogen halides.
Substitution Reactions: Nucleophiles like amines or alkoxides.
2,4,6-Trinitrophenol (Picric Acid):
Oxidation: Various oxidized derivatives.
Reduction: Aminophenol derivatives.
Substitution: Halogenated picric acid derivatives.
3-Penta-2,4-dien-2-ylpyridine:
Addition Reactions: Halogenated or hydrogenated derivatives.
Substitution Reactions: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trinitrophenol (Picric Acid):
Chemistry: Used as a reagent in various chemical reactions.
Biology: Employed in biological staining techniques.
Medicine: Historically used as an antiseptic.
Industry: Utilized in the manufacture of explosives and dyes.
3-Penta-2,4-dien-2-ylpyridine:
Wirkmechanismus
2,4,6-Trinitrophenol (Picric Acid): Picric acid exerts its effects primarily through its strong acidic nature and ability to form complexes with various metals . Its explosive properties are due to the rapid decomposition of the nitro groups, releasing a large amount of energy .
3-Penta-2,4-dien-2-ylpyridine: The mechanism of action of 3-Penta-2,4-dien-2-ylpyridine involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system and the pyridine ring . These structural features allow it to interact with different molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trinitrophenol (Picric Acid):
Similar Compounds: Trinitrotoluene (TNT), 2,4-Dinitrophenol (DNP).
Uniqueness: Picric acid is unique due to its strong acidity and historical significance in explosives and dyes.
3-Penta-2,4-dien-2-ylpyridine:
Eigenschaften
CAS-Nummer |
60499-12-9 |
|---|---|
Molekularformel |
C16H14N4O7 |
Molekulargewicht |
374.30 g/mol |
IUPAC-Name |
3-penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H11N.C6H3N3O7/c1-3-5-9(2)10-6-4-7-11-8-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8H,1H2,2H3;1-2,10H |
InChI-Schlüssel |
FGDABBYMIJKOHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC=C)C1=CN=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


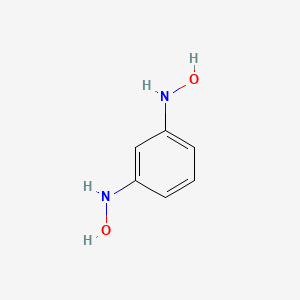
![Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B14614427.png)
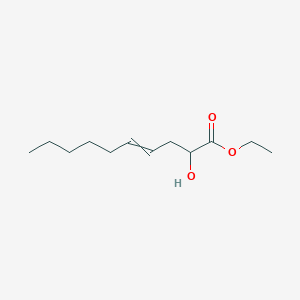
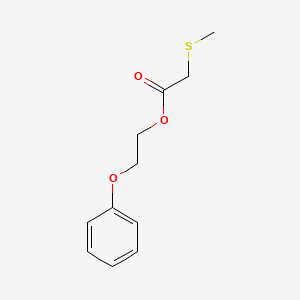
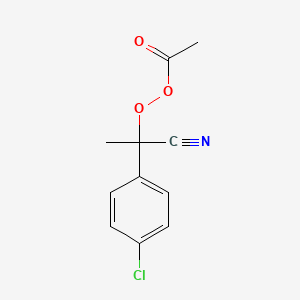
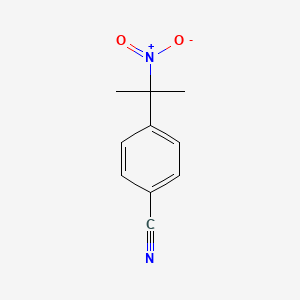
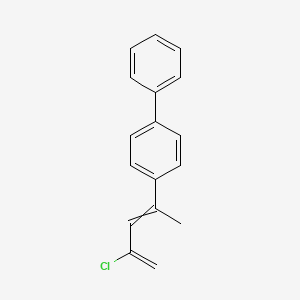
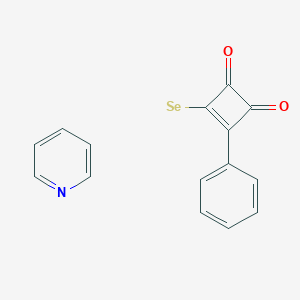
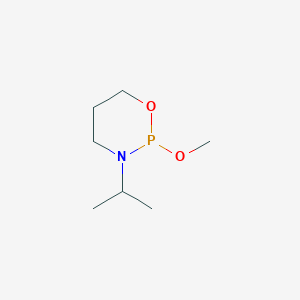

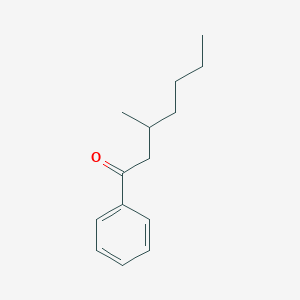
![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)
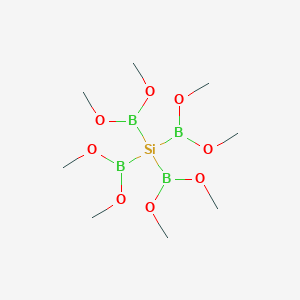
![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)
